molecular formula C7H14FNO2 B12823277 2-Fluoro-3-morpholinopropan-1-ol

2-Fluoro-3-morpholinopropan-1-ol

Cat. No.: B12823277
M. Wt: 163.19 g/mol
InChI Key: KXPZGTUDVBHFGK-UHFFFAOYSA-N
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Description

2-Fluoro-3-morpholinopropan-1-ol is an organic compound that features a fluorine atom, a morpholine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-morpholinopropan-1-ol typically involves the reaction of 3-chloro-1,2-propanediol with morpholine in the presence of a base, followed by fluorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for cost-efficiency, scalability, and environmental considerations, such as minimizing waste and using greener solvents.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-morpholinopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the fluorine atom or alter the morpholine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3-morpholinopropanone.

    Reduction: Formation of 3-morpholinopropanol.

    Substitution: Formation of various substituted morpholinopropanols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-morpholinopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism by which 2-Fluoro-3-morpholinopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-1,2-propanediol: Similar structure but lacks the morpholine ring.

    3-Morpholinopropanol: Similar structure but lacks the fluorine atom.

    2-Fluoroethanol: Contains a fluorine atom but lacks the morpholine ring and additional hydroxyl group.

Uniqueness

2-Fluoro-3-morpholinopropan-1-ol is unique due to the combination of a fluorine atom and a morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

2-fluoro-3-morpholin-4-ylpropan-1-ol

InChI

InChI=1S/C7H14FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h7,10H,1-6H2

InChI Key

KXPZGTUDVBHFGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CO)F

Origin of Product

United States

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